molecular formula C7H2BrF3O B1272168 4-Bromo-2,3,6-trifluorobenzaldehyde CAS No. 537033-56-0

4-Bromo-2,3,6-trifluorobenzaldehyde

Cat. No.: B1272168
CAS No.: 537033-56-0
M. Wt: 238.99 g/mol
InChI Key: LYPYTFIWASJIRU-UHFFFAOYSA-N
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Description

4-Bromo-2,3,6-trifluorobenzaldehyde is an organic compound with the molecular formula C7H2BrF3O and a molecular weight of 238.99 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and three fluorine atoms. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3,6-trifluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 4-bromo-2,3,6-trifluorobenzonitrile with appropriate reagents to form the aldehyde . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in maintaining the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,6-trifluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromo-2,3,6-trifluorobenzoic acid.

    Reduction: Formation of 4-bromo-2,3,6-trifluorobenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the reagents used.

Scientific Research Applications

4-Bromo-2,3,6-trifluorobenzaldehyde is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,6-trifluorobenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The bromine and fluorine atoms contribute to the compound’s reactivity and stability, influencing its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3,6-trifluorobenzaldehyde is unique due to the presence of both bromine and three fluorine atoms, which impart distinct chemical properties. The combination of these substituents enhances its reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

4-bromo-2,3,6-trifluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPYTFIWASJIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378444
Record name 4-bromo-2,3,6-trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537033-56-0
Record name 4-bromo-2,3,6-trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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